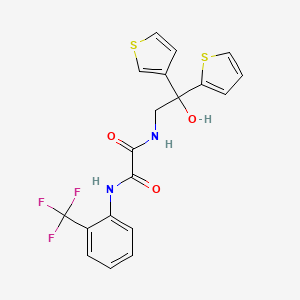

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

CAS No.: 2034402-14-5

Cat. No.: VC4659468

Molecular Formula: C19H15F3N2O3S2

Molecular Weight: 440.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034402-14-5 |

|---|---|

| Molecular Formula | C19H15F3N2O3S2 |

| Molecular Weight | 440.46 |

| IUPAC Name | N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide |

| Standard InChI | InChI=1S/C19H15F3N2O3S2/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-28-10-12)15-6-3-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) |

| Standard InChI Key | UYGWXPKTJLAJSY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Introduction

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound featuring a unique combination of functional groups, including two thiophene rings, a hydroxyl group, and an oxalamide moiety linked to a trifluoromethylphenyl group. This compound is characterized by its molecular formula C19H15F3N2O3S2 and a molecular weight of 440.5 g/mol .

Synthesis and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide typically involves multi-step organic reactions. Common synthetic routes may include the reaction of thiophene derivatives with oxalyl chloride and amines. Reaction conditions often require polar aprotic solvents like dimethylformamide and may involve catalysts such as triethylamine to facilitate nucleophilic attacks during the synthesis.

Potential Applications

This compound has potential applications across various fields:

-

Medicinal Chemistry: Due to its unique structure and functional groups, it can be explored as a scaffold for drug development, particularly targeting specific enzymes or receptors.

-

Materials Science: The presence of thiophene rings and the trifluoromethyl group makes it a candidate for developing novel materials with specific electronic or optical properties.

-

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Biological Activity and Mechanism of Action

While specific details on the biological activity and mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide are not well-documented, compounds containing thiophene and oxalamide moieties are often associated with diverse pharmacological effects. These effects can include interactions with enzymes or receptors, modulating their activities in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume